Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a chemical compound with the molecular formula C17H11Cl2NO3S and a molecular weight of 380.252 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
- Methyl 2-{[(3,6-dichloro-2-methoxybenzoyl)amino}benzoate
- Methyl 4-{[(3,6-dichloro-2-methoxybenzoyl)amino}benzoate
- Methyl 2-{[(cyclohexylamino)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for various chemical transformations .
Properties
Molecular Formula |
C17H11Cl2NO3S |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H11Cl2NO3S/c1-23-17(22)10-4-2-3-5-12(10)20-16(21)15-14(19)11-7-6-9(18)8-13(11)24-15/h2-8H,1H3,(H,20,21) |
InChI Key |
QQVQOQJRSJNVTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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